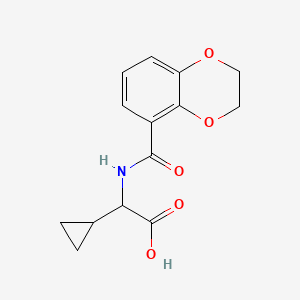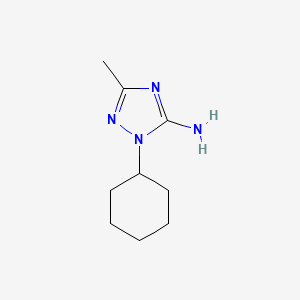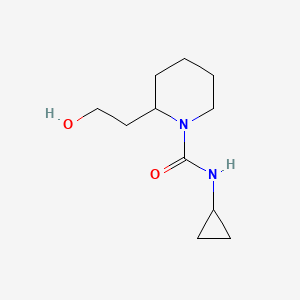
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid, also known as CDC25A inhibitor II, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the CDC25 family of phosphatases, which are involved in cell cycle regulation and DNA damage response.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid involves the inhibition of CDC25 phosphatases. These phosphatases are involved in the dephosphorylation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDC25 phosphatases leads to the accumulation of phosphorylated CDKs, which in turn leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid has also been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid is its specificity for CDC25 phosphatases. This specificity allows for the targeted inhibition of these phosphatases without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid. One direction is the development of more efficient synthesis methods that can increase the yield of this compound. Another direction is the investigation of its potential therapeutic applications in other diseases beyond cancer, such as inflammation and autoimmune disorders. Additionally, the development of more soluble analogs of this compound could improve its use in lab experiments and potentially in clinical settings.
Métodos De Síntesis
The synthesis of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclopropylamine to obtain the desired product. The overall yield of this synthesis method is approximately 15%.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CDC25 phosphatases, which are overexpressed in many types of cancer. Inhibition of CDC25 phosphatases leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
2-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(15-11(14(17)18)8-4-5-8)9-2-1-3-10-12(9)20-7-6-19-10/h1-3,8,11H,4-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYXZVHOCFKRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide](/img/structure/B7556173.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)





![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)

![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)